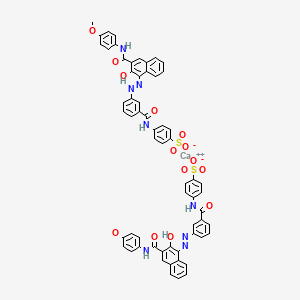
Calcium bis(4-((3-((2-hydroxy-3-(((4-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoyl)amino)benzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] is a complex organic compound with the molecular formula C62H46CaN8O14S2. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Vorbereitungsmethoden
The synthesis of Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] involves multiple steps, typically starting with the diazotization of 2-hydroxy-3-[(4-methoxyphenyl)amino]carbonyl-1-naphthylamine. This intermediate is then coupled with 4-aminobenzenesulfonic acid under controlled conditions to form the azo compound. The final step involves the reaction of this azo compound with calcium ions to form the desired calcium salt .
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bond to form amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions, often resulting in the formation of different sulfonate esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in histological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Wirkmechanismus
The mechanism of action of Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] primarily involves its interaction with molecular targets through its azo and sulfonate groups. These functional groups can form strong interactions with various substrates, leading to the formation of stable complexes. The compound’s ability to absorb light in the visible spectrum is due to the extended conjugation in its structure, making it an effective dye .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] include other azo dyes such as:
Disperse Orange 3: Known for its use in dyeing synthetic fibers.
Acid Red 88: Commonly used in the textile industry for dyeing wool and silk.
Direct Blue 1: Used in the paper and textile industries for dyeing cellulose fibers
What sets Calcium bis[4-[[3-[[2-hydroxy-3-[[(4-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoyl]amino]benzenesulfonate] apart is its unique combination of functional groups, which provide it with distinct chemical properties and a broad range of applications.
Eigenschaften
CAS-Nummer |
69898-39-1 |
|---|---|
Molekularformel |
C62H46CaN8O14S2 |
Molekulargewicht |
1231.3 g/mol |
IUPAC-Name |
calcium;4-[[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzoyl]amino]benzenesulfonate |
InChI |
InChI=1S/2C31H24N4O7S.Ca/c2*1-42-24-13-9-21(10-14-24)33-31(38)27-18-19-5-2-3-8-26(19)28(29(27)36)35-34-23-7-4-6-20(17-23)30(37)32-22-11-15-25(16-12-22)43(39,40)41;/h2*2-18,36H,1H3,(H,32,37)(H,33,38)(H,39,40,41);/q;;+2/p-2 |
InChI-Schlüssel |
NGYVQEHNWBJLPD-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-].COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)












